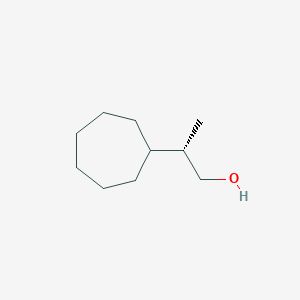

(2S)-2-Cycloheptylpropan-1-ol

Description

(2S)-2-Cycloheptylpropan-1-ol is a chiral secondary alcohol characterized by a cycloheptyl substituent at the second carbon of a propanol backbone, with an (S)-configuration at the stereogenic center. The cycloheptyl group likely confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to analogs with smaller or polar substituents .

Properties

IUPAC Name |

(2S)-2-cycloheptylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(8-11)10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULHILAAOXONNC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cycloheptylpropan-1-ol typically involves the use of cycloheptanone as a starting material. One common method involves the reduction of cycloheptanone to cycloheptanol, followed by a Grignard reaction with ethylmagnesium bromide to introduce the propanol group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cycloheptylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Cycloheptanone or cycloheptanal.

Reduction: Cycloheptylpropane.

Substitution: Cycloheptylpropyl halides or amines.

Scientific Research Applications

(2S)-2-Cycloheptylpropan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cycloheptylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity and activity. The cycloheptyl group contributes to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Arylsulfanyl)propan-2-ols

- Structure : Secondary alcohols with arylthio substituents at the second carbon (e.g., 1-(arylsulfanyl)propan-2-ols) .

- Synthesis: Synthesized via enantioselective bioreduction of 1-(arylsulfanyl)propan-2-ones using recombinant alcohol dehydrogenases (ADHs). Reaction conditions include 5% 2-propanol and 10% DMSO to enhance substrate solubility .

- Lipophilicity of the cycloheptyl group may enhance membrane permeability compared to arylthio derivatives, which could affect pharmacological applications.

- Applications : Used in stereoselective synthesis and enzymatic studies, whereas (2S)-2-cycloheptylpropan-1-ol’s applications remain speculative without direct evidence.

(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol

- Structure: Contains an epoxide (oxirane) and a propenol group, with (1R,2S) stereochemistry .

- Key Differences: The epoxide group introduces electrophilic reactivity, enabling ring-opening reactions, whereas the cycloheptyl group is chemically inert under standard conditions. The propenol moiety (allylic alcohol) in this compound may participate in conjugation or polymerization, unlike the saturated propanol chain in this compound.

- Applications : Used in materials science and organic synthesis; the target compound’s cycloheptyl group may favor applications requiring hydrophobicity or steric shielding.

Indole-Based Propanol Derivatives

- Structure: Complex indole derivatives with methoxymethyl and phenoxyethylamino substituents (e.g., compounds from ).

- Biological Activity: Tested for α/β-adrenoceptor binding, antiarrhythmic, and hypotensive effects .

- Key Differences :

- The indole core enables π-stacking and hydrogen bonding, critical for receptor interactions, whereas the cycloheptyl group lacks such functionality.

- The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Data Table: Comparative Analysis of Secondary Alcohols

Research Findings and Implications

- Stereochemical Influence : The (S)-configuration in this compound may dictate enantioselective interactions in catalysis or drug binding, analogous to the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones .

- Physicochemical Properties :

- The cycloheptyl group’s lipophilicity (logP ~4.5 estimated) likely exceeds that of arylthio or oxirane-containing analogs, impacting solubility and biodistribution.

- Steric hindrance from the cycloheptyl group may reduce reactivity in nucleophilic substitutions compared to less bulky analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.